molecular formula C12H15N5O B4015576 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine

Cat. No.: B4015576
M. Wt: 245.28 g/mol
InChI Key: IIFYCIMQRWWGHD-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a furylmethyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethyl-2-pyrimidine, is synthesized through a condensation reaction between acetylacetone and formamide under acidic conditions.

    Introduction of the Furylmethyl Group: The pyrimidine intermediate is then reacted with 2-furylmethylamine in the presence of a suitable catalyst, such as palladium on carbon, to form the desired guanidine compound.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine may involve:

    Large-Scale Condensation Reactions: Utilizing large reactors to carry out the condensation of acetylacetone and formamide.

    Catalytic Hydrogenation: Employing continuous flow reactors for the catalytic hydrogenation step to introduce the furylmethyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new nucleophilic groups replacing the furylmethyl group.

Scientific Research Applications

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine can be compared with other similar compounds, such as:

    N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-thienylmethyl)guanidine: Similar structure but with a thienylmethyl group instead of a furylmethyl group.

    N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-pyridylmethyl)guanidine:

The uniqueness of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-furylmethyl)guanidine lies in its specific combination of the pyrimidine and furylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-2-(furan-2-ylmethyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-8-6-9(2)16-12(15-8)17-11(13)14-7-10-4-3-5-18-10/h3-6H,7H2,1-2H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFYCIMQRWWGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=CO2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine
Reactant of Route 2
Reactant of Route 2
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine
Reactant of Route 3
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine
Reactant of Route 4
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine
Reactant of Route 5
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine
Reactant of Route 6
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(2-furylmethyl)guanidine

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